molecular formula C12H18O4 B14619249 (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate CAS No. 59543-39-4

(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate

Cat. No.: B14619249
CAS No.: 59543-39-4
M. Wt: 226.27 g/mol
InChI Key: BFGATQNXIXSNFD-UHFFFAOYSA-N
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Description

(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate is an organic compound characterized by the presence of cyclobutyl groups and a peroxoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate typically involves the reaction of cyclobutylacetyl chloride with 2-cyclobutylethanol in the presence of a suitable base to form the corresponding ester. This ester is then subjected to peroxidation using hydrogen peroxide or another suitable peroxidizing agent under controlled conditions to yield the desired peroxoate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of the peroxoate group can yield alcohols or other reduced products.

    Substitution: The cyclobutyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate involves its interaction with molecular targets through its peroxoate group. This group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components. The cyclobutyl groups may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetyl chloride: A precursor in the synthesis of (2-Cyclobutylacetyl) 2-cyclobutylethaneperoxoate.

    Cyclobutylethanol: Another precursor used in the synthesis.

    Cyclobutyl ketones: Products formed from the oxidation of this compound.

Uniqueness

This compound is unique due to its dual cyclobutyl groups and peroxoate functionality, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to generate ROS and interact with biological targets makes it a compound of interest in both research and industrial applications.

Properties

CAS No.

59543-39-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(2-cyclobutylacetyl) 2-cyclobutylethaneperoxoate

InChI

InChI=1S/C12H18O4/c13-11(7-9-3-1-4-9)15-16-12(14)8-10-5-2-6-10/h9-10H,1-8H2

InChI Key

BFGATQNXIXSNFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)OOC(=O)CC2CCC2

Origin of Product

United States

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